2-(3,4-Dichlorobenzoyl)benzoic acid
CAS No.: 52187-03-8
Cat. No.: VC20794132
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52187-03-8 |
---|---|
Molecular Formula | C14H8Cl2O3 |
Molecular Weight | 295.1 g/mol |
IUPAC Name | 2-(3,4-dichlorobenzoyl)benzoic acid |
Standard InChI | InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |
Standard InChI Key | ASSUNYJRBMKLBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Identification
2-(3,4-Dichlorobenzoyl)benzoic acid is an aromatic carboxylic acid derivative characterized by two aromatic rings: a benzoic acid group and a 3,4-dichlorophenyl group connected by a carbonyl linkage. The compound has the molecular formula C₁₄H₈Cl₂O₃ and contains two chlorine atoms at the 3 and 4 positions of one of the benzene rings .
Physical and Chemical Properties
The physical and chemical properties of 2-(3,4-Dichlorobenzoyl)benzoic acid determine its behavior in various chemical reactions and its potential applications in pharmaceutical synthesis.
Chemical Reactivity
The compound features three key reactive sites that define its chemical behavior:
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The carboxylic acid group (-COOH), which can participate in esterification, amidation, and salt formation
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The carbonyl (ketone) group, which can undergo nucleophilic addition reactions
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The dichlorophenyl group, which influences the electron distribution and reactivity of the molecule
These functional groups enable 2-(3,4-Dichlorobenzoyl)benzoic acid to serve as a versatile starting material for synthesizing various derivatives, particularly hydrazides and hydrazones with potential biological activities .
Synthesis Methods
General Synthetic Approaches
The synthesis of the related 2-(4-Chlorobenzoyl)benzoic acid involves a multi-step reaction process:
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Initial reaction with thionyl chloride (SOCl₂)
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Subsequent treatment with aqueous potassium permanganate (KMnO₄) in sodium hydroxide (NaOH) or pyridine
A similar approach may be applicable for the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid, with appropriate modifications to incorporate the additional chlorine atom.
Derivatization
One significant application of 2-(3,4-Dichlorobenzoyl)benzoic acid is its conversion to hydrazide derivatives. The acid can be converted to its corresponding hydrazide through:
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Esterification of the carboxylic acid
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Subsequent reaction with hydrazine to form the hydrazide
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Further reaction with various aldehydes or ketones to form hydrazone derivatives
This synthetic pathway has been utilized in developing compounds with potential antimicrobial properties, as reported in the World Journal of Pharmaceutical Research .
Biological and Pharmaceutical Applications
Antimicrobial Applications
The primary research interest in 2-(3,4-Dichlorobenzoyl)benzoic acid appears to be centered on its hydrazide derivatives and their antimicrobial properties. Hydrazone derivatives synthesized from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide have demonstrated significant antimicrobial activity against bacterial species including Escherichia coli and Bacillus subtilis .
These findings are particularly relevant in the context of emerging multiple drug-resistant microbial species, which pose a global health concern. The hydrazone derivatives represent potential candidates for addressing this challenge, as they exhibit considerable antimicrobial, antimycotic, anti-inflammatory, and anticancer properties .
Structural Significance in Drug Development
The 2-(3,4-Dichlorobenzoyl)benzoic acid structure contains several pharmacophoric features that contribute to its potential pharmaceutical value:
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The carboxylic acid group provides a site for hydrogen bonding and derivatization
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The dichlorophenyl group can engage in hydrophobic interactions with biological targets
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The carbonyl linker offers a rigid conformation that may be important for biological activity
These structural characteristics make 2-(3,4-Dichlorobenzoyl)benzoic acid and its derivatives promising candidates for further development in medicinal chemistry.
Related Compounds
Understanding the properties and applications of related compounds provides valuable context for evaluating 2-(3,4-Dichlorobenzoyl)benzoic acid.
3,4-Dichlorobenzoic Acid
3,4-Dichlorobenzoic acid (CAS: 51-44-5) is a simpler related compound with the molecular formula C₇H₄Cl₂O₂ . While it lacks the second aromatic ring and connecting carbonyl group found in 2-(3,4-Dichlorobenzoyl)benzoic acid, it shares the 3,4-dichloro substitution pattern that may confer similar electronic properties and reactivity patterns.
This compound has been documented in various chemical databases including PubChem and the NIST WebBook, indicating its relevance in chemical research .
2-(4-Chlorobenzoyl)benzoic Acid
2-(4-Chlorobenzoyl)benzoic acid (CAS: 85-56-3, CBBA) is another structurally related compound, differing only in having a single chlorine atom at the para position instead of two chlorine atoms .
This compound has been better characterized, with documented physical properties including:
Property | Value |
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Melting point | 149-150°C |
Boiling point | 470.8±30.0°C (Predicted) |
Density | 1.357±0.06 g/cm³ (Predicted) |
Water solubility | 136mg/L at 20°C |
pH | 3 (1g/l, H₂O, 20°C) |
LogP | 1 at 25°C |
It has been used in the preparation of bisphthalazinone monomers for synthesizing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s , suggesting potential similar applications for 2-(3,4-Dichlorobenzoyl)benzoic acid.
Research Developments and Future Directions
Current Research Focus
Current research involving 2-(3,4-Dichlorobenzoyl)benzoic acid appears primarily focused on its hydrazide derivatives and their antimicrobial properties. The investigation of these compounds addresses the pressing need for new antimicrobial agents to combat drug-resistant bacterial strains .
The synthesis and assessment of hydrazone derivatives from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide represents a promising avenue in this field, with potential applications extending beyond antimicrobial activity to include anti-inflammatory and anticancer properties .
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